Benzal diacetate

Overview

Description

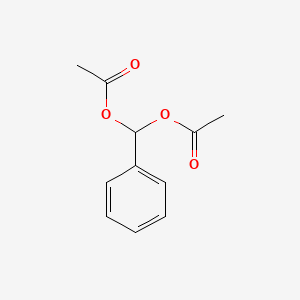

Benzal diacetate, also known as phenylmethanediol diacetate, is an organic compound with the chemical formula C11H12O4. It is a derivative of benzaldehyde and is characterized by the presence of two acetate groups attached to a benzylidene moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzal diacetate can be synthesized through the reaction of benzaldehyde with acetic anhydride in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C6H5CHO} + 2 \text{(CH3CO)2O} \rightarrow \text{C6H5CH(OCOCH3)2} + 2 \text{CH3COOH} ] In this reaction, benzaldehyde reacts with acetic anhydride to form this compound and acetic acid as a byproduct .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using solid acid catalysts such as MCM-41 functionalized with carboxyl groups. This method offers advantages such as high yield, high selectivity, and environmental friendliness. The reaction is typically conducted at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Benzal diacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzoic acid derivatives.

Reduction: It can be reduced to form benzyl alcohol derivatives.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Synthetic Applications

Benzal diacetate is prominently used in the synthesis of functionalized triarylmethane and 1,1-diarylalkane derivatives. A notable method involves a transition-metal-free, one-pot procedure that utilizes organozinc reagents for cross-coupling reactions. This method has been shown to effectively generate various derivatives with significant biological relevance.

Case Study: Synthesis of Biologically Relevant Molecules

A study demonstrated that this compound can be transformed into several important compounds:

- Anti-tuberculosis agents

- Anti-breast cancer agents

- Precursor for sphingosine-1-phosphate receptor modulators

- FLAP inhibitors .

Methodology of Synthesis

The synthesis of this compound typically involves the following steps:

- Reagents : this compound reacts with organozinc reagents under controlled conditions.

- Solvent Variation : The reaction solvent can be varied (e.g., from tetrahydrofuran to toluene), which influences the reaction's efficiency and yield.

- Temperature Control : Adjusting the temperature during the reaction can optimize the yield of desired products .

Chemical Properties and Reactivity

This compound exhibits unique chemical properties that facilitate its reactivity:

- Melting Point : 44-46 °C

- Boiling Point : 154 °C at 20 mmHg

- Density : 1.110 g/cm³

- Solubility : Soluble in methanol .

These properties allow for versatile transformations, making this compound a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of benzal diacetate involves its ability to undergo nucleophilic substitution reactions. The acetate groups can be displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is attributed to the electron-withdrawing nature of the acetate groups, which makes the benzylidene carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Benzaldehyde: The parent compound of benzal diacetate, used in the synthesis of this compound.

Benzylidene diacetate: Another name for this compound, highlighting its structural similarity.

Phenylmethanediol diacetate: Another synonym for this compound.

Uniqueness: this compound is unique due to its dual acetate groups, which confer distinct reactivity patterns compared to its parent compound, benzaldehyde. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations .

Biological Activity

Benzal diacetate, with the chemical formula , is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is primarily used as an intermediate in organic synthesis, particularly in the production of polyfunctional triarylmethanes and 1,1-diarylalkanes. Its derivatives have been investigated for various biological activities, including anti-tuberculosis and anti-breast cancer properties.

Target Enzymes:

this compound interacts with several enzymes, notably semicarbazide-sensitive amine oxidase (SSAO). This enzyme plays a crucial role in the oxidation and deamination of amines, leading to the production of benzaldehyde, ammonia, and hydrogen peroxide.

Biochemical Pathways:

The interaction with SSAO influences several cellular processes:

- Cell Signaling: Alters pathways related to vascular smooth muscle cells.

- Gene Expression: Modulates gene expression linked to metabolic processes.

- Cellular Metabolism: Affects overall cellular metabolism through its enzymatic interactions .

Antimicrobial Properties

Research has indicated that this compound derivatives exhibit antimicrobial activity. A study reported modifications to benzyl and benzoyl benzoic acid derivatives that improved their antimicrobial efficacy. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents .

Anti-Cancer Activity

This compound has shown promise in cancer research, particularly regarding breast cancer. Its derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating potential as anti-cancer agents .

Study 1: Antituberculosis Activity

In a recent study, various this compound derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated significant inhibitory effects, positioning these compounds as potential candidates for developing new antituberculosis therapies.

Study 2: Kinetic Stability in Aqueous Solutions

A kinetic study on benzyl-gem-diacetate (a related compound) highlighted its stability in aqueous solutions under varying pH levels. The lifetime of the compound was determined to be approximately 1140 seconds at neutral pH, indicating its potential stability in biological environments .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study on Antituberculosis | Antimicrobial | Significant inhibition of Mycobacterium tuberculosis |

| Kinetic Stability Study | Stability in solution | Lifetime of 1140 seconds at neutral pH |

| Cancer Cell Line Testing | Anti-cancer | Cytotoxic effects observed on breast cancer cell lines |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzal diacetate, and how do experimental conditions influence yield?

this compound is commonly synthesized via two primary methods:

- Etard Reaction : Oxidation of toluene with chromium trioxide (CrO₃) in acetic anhydride produces this compound as a protective intermediate. Acetic anhydride prevents over-oxidation by forming the diacetate, which is later hydrolyzed to benzaldehyde .

- Hydrolysis of Benzal Chloride : Benzal chloride (C₆H₅CHCl₂) undergoes hydrolysis under acidic or alkaline conditions to yield this compound. Reaction temperature and pH must be optimized to minimize side products like benzoic acid .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to optimize stoichiometry and reaction time.

Q. What analytical techniques are critical for characterizing this compound in purity and structure?

- Spectroscopy :

- Physical Properties : Melting point (44–46°C), density (1.106 g/cm³), and refractive index (1.505) serve as purity benchmarks .

Validation : Cross-reference with high-performance liquid chromatography (HPLC) to quantify impurities (<1%) .

Q. How should researchers handle this compound safely in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors (flash point: 105.7°C) .

- Storage : Keep in airtight containers away from oxidizers and heat sources. Stabilize with antioxidants if prolonged storage is required .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in protecting aldehyde groups during synthesis?

this compound acts as a protective intermediate in aldehyde synthesis (e.g., benzaldehyde production). The acetate groups sterically hinder further oxidation or nucleophilic attack. For example, in the Etard reaction, CrO₃ oxidizes toluene’s methyl group to a carbonyl, which is immediately acetylated by acetic anhydride. Hydrolysis under mild acidic conditions regenerates the aldehyde . Experimental Design : Use isotopic labeling (e.g., deuterated acetic anhydride) to trace acetate incorporation via mass spectrometry .

Q. How does this compound participate in electrochemical carboxylation reactions?

In electrochemical studies, this compound reacts with mandelic acid under controlled potentials (e.g., Pt/Mg electrodes in DMF with nBu₄NBF₄ electrolyte) to yield carboxylated products. The diacetate group enhances solubility in non-polar solvents, facilitating electron transfer. Yields range from 61–97%, depending on voltage and catalyst . Data Contradictions : Lower yields (<70%) observed in aqueous electrolytes suggest solvent polarity critically impacts reaction efficiency .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Acidic/Basic Conditions : Hydrolysis occurs rapidly at extreme pH (e.g., >pH 10 or <pH 2), reverting to benzaldehyde and acetic acid. Neutral pH (6–8) stabilizes the compound .

- Thermal Stability : Decomposition begins at 154°C (20 mmHg), with exothermic peaks at 220°C in differential scanning calorimetry (DSC) .

Mitigation Strategy : Use buffered solutions and inert atmospheres (N₂/Ar) during high-temperature reactions .

Properties

IUPAC Name |

[acetyloxy(phenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYSDRCNTMEYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206824 | |

| Record name | Benzylidene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-55-5 | |

| Record name | Methanediol, 1-phenyl-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylidene diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 581-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylidene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylidene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF99DS4PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.